2,2-Bis(ethylthio)acetaldehyde
CAS No.: 42919-45-9
VCID: VC20747202
Molecular Formula: C6H12OS2
Molecular Weight: 164.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,2-Bis(ethylthio)acetaldehyde is a chemical compound characterized by its unique structure and properties. It belongs to the class of thioacetals, which are derivatives of aldehydes where sulfur-containing groups replace oxygen in the acetal formation. This compound is particularly noted for its potential applications in organic synthesis and as an intermediate in the production of various chemicals. Synthesis MethodsThe synthesis of 2,2-Bis(ethylthio)acetaldehyde can typically be achieved through several methods, including:
ApplicationsThe applications of 2,2-Bis(ethylthio)acetaldehyde are diverse, including:
Biological ActivityResearch indicates that compounds similar to 2,2-Bis(ethylthio)acetaldehyde exhibit various biological activities, including antibacterial and antifungal properties. For instance, studies have shown that thioether compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in medicinal chemistry. Research FindingsRecent studies have focused on the synthesis and evaluation of thioether derivatives, including those related to 2,2-Bis(ethylthio)acetaldehyde. These investigations often employ techniques such as:
|
---|---|
CAS No. | 42919-45-9 |
Product Name | 2,2-Bis(ethylthio)acetaldehyde |
Molecular Formula | C6H12OS2 |
Molecular Weight | 164.3 g/mol |
IUPAC Name | 2,2-bis(ethylsulfanyl)acetaldehyde |
Standard InChI | InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 |
Standard InChIKey | OAIHIZJTNUIXNU-UHFFFAOYSA-N |
SMILES | CCSC(C=O)SCC |
Canonical SMILES | CCSC(C=O)SCC |
Synonyms | Glyoxal Monoethylmercaptal; 2,2-Bis(ethylthio)ethanal; |
PubChem Compound | 12266892 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume